Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
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Overview
Description
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a chemical compound with the molecular formula C12H12F4O2 It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further substituted with a tetrafluoroethoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with a tetrafluoroethoxy group through nucleophilic substitution reactions, often using tetrafluoroethanol and a suitable leaving group.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Tetrafluoroethanol, diazomethane, Simmons-Smith reagents
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrocarbons
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol can be compared with other similar compounds, such as:
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylamine: Similar structure but with an amine group instead of a methanol group.
Cyclopropyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
Properties
IUPAC Name |
cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O2/c13-11(14)12(15,16)18-9-3-1-2-8(6-9)10(17)7-4-5-7/h1-3,6-7,10-11,17H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLZZWOABBSWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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